N-(4-chlorophenyl)-4-ethylbenzamide
Description
Properties
CAS No. |
565159-85-5 |
|---|---|
Molecular Formula |
C15H14ClNO |
Molecular Weight |
259.73g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C15H14ClNO/c1-2-11-3-5-12(6-4-11)15(18)17-14-9-7-13(16)8-10-14/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
BXSXOAYAZVWBJC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Insecticidal Activity:
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (): Replacing the ethyl group with methoxy and methyl substituents shifts the compound’s application toward fluorescence studies rather than pesticidal use. The absence of ethyl may reduce lipophilicity, impacting membrane penetration in insects.
- Pyridine/Thieno[2,3-b]pyridine Derivatives (): Compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide exhibit superior insecticidal activity against cowpea aphid (IC₅₀ < acetamiprid) due to heterocyclic moieties enhancing target binding. The ethyl group in N-(4-chlorophenyl)-4-ethylbenzamide may offer moderate activity but lacks the conjugated systems critical for high potency .
Enzyme Inhibition:
- 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides (): These derivatives show α-glucosidase/α-amylase inhibition (e.g., Compound 5o, IC₅₀ = 7.24 µM for α-glucosidase). The sulfamoyl and nitro groups enhance electron-withdrawing effects, improving enzyme interaction compared to the simpler ethyl substitution in the target compound .
Halogen Substitution Trends
- N-(4-Halophenyl)maleimides (): Halogens (F, Cl, Br, I) at the para position on phenyl maleimides show minimal variation in monoacylglycerol lipase (MGL) inhibition (IC₅₀: 4.34–7.24 µM). This suggests the 4-chloro group in this compound may suffice for target binding, though the ethyl group’s steric effects could modulate activity .
Preparation Methods
Reaction Protocol
-
Acid Chloride Synthesis : 4-Ethylbenzoic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane at 40–60°C for 2–4 hours, yielding 4-ethylbenzoyl chloride.
-
Amine Coupling : The acid chloride is added dropwise to a chilled (0–5°C) aqueous solution of 4-chloroaniline and sodium hydroxide (NaOH). The mixture is stirred vigorously for 1–2 hours, maintaining pH 9–10 to prevent hydrolysis.
Performance Metrics
EDCl/HOBt System
Ethyl dimethylaminopropyl carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) enable direct coupling of 4-ethylbenzoic acid and 4-chloroaniline in dimethylformamide (DMF) at 25°C. This method avoids acid chloride handling but requires stringent moisture control.
Conditions :
TBAI-Catalyzed Alkylation
Tetrabutylammonium iodide (20 mol%) with K₃PO₄ in acetonitrile at 80°C accelerates amidation via halogen exchange (Table 1).
| Entry | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | K₃PO₄ | CH₃CN | 16 | 54 |
| 2 | Cs₂CO₃ | EA | 36 | 51 |
| 3 | K₂CO₃ | EA | 16 | 42 |
Biphasic Reaction Optimization
Using Aliquat 336 (methyltrioctylammonium chloride) as a phase-transfer catalyst, 4-ethylbenzoic acid and 4-chloroaniline react in a toluene-water system with NaOH (40% w/v).
Key Parameters :
Lipase-Catalyzed Amidation
Immobilized Candida antarctica lipase B (CAL-B) in tert-butanol facilitates solvent-free amidation at 50°C, though yields remain modest (45–50%).
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) reduces reaction time to 15–20 minutes but risks thermal decomposition of the amide product.
Industrial-Scale Production and Challenges
Waste Minimization Strategies
The patent EP0115328B1 emphasizes a wastewater-free process by recycling byproducts like 4,4'-dichlorodiphenyl sulfone into subsequent batches. Alkali metal sulfite solutions neutralize excess acid chlorides, generating reusable sulfinates.
Purification Techniques
-
Crystallization : Ethanol-water (7:3 v/v) achieves 98% recovery.
-
Distillation : Vacuum distillation (0.1 mmHg, 150°C) isolates high-purity amide from ester byproducts.
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison for N-(4-Chlorophenyl)-4-ethylbenzamide Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Schotten-Baumann | 90.9 | 98 | High | Low |
| EDCl/HOBt | 82 | 95 | Moderate | High |
| Phase-Transfer Catalysis | 88 | 99 | High | Moderate |
| Enzymatic | 50 | 90 | Low | Very High |
Q & A
Basic: What are the optimal synthetic routes for N-(4-chlorophenyl)-4-ethylbenzamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves coupling 4-chloroaniline with a substituted benzoyl chloride derivative. For analogous compounds (e.g., IMB-0523), alkylation of 3-amino-4-methoxybenzoic acid with dimethyl sulfate precedes condensation with 4-chloroaniline using N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) as coupling agents . Key steps:
- Recrystallization from ethyl acetate for purity (98.5% confirmed via HPLC) .
- Structural validation via H/C NMR (e.g., δ 10.10 ppm for amide proton, 3.86 ppm for methoxy group) and HRMS (m/z 291.0894 [M+H]) .
Advanced: How does this compound modulate APOBEC3G (A3G) to inhibit HBV replication?
Methodological Answer:
Mechanistic studies in HepG2.2.15 cells show that derivatives like IMB-0523 increase intracellular A3G levels via Western blot analysis (anti-A3G antibody, Abcam), correlating with reduced HBV DNA (quantitative PCR, IC = 1.2–2.8 μM) . A3G inhibits viral reverse transcription in a deaminase-independent manner, even against drug-resistant strains (e.g., entecavir-resistant HBV) .
Basic: What in vitro assays are used to evaluate anti-HBV activity?
Methodological Answer:
- Cell lines : HepG2.2.15 (wild-type HBV) and HepG2.A64 (drug-resistant HBV) .
- MTT assay : Cell viability assessment after 6-day treatment (IC values calculated relative to mock controls) .
- HBV DNA quantification : qPCR with TransStart Tip Green SuperMix (detection limit: 10 copies/mL) .
Advanced: How does this compound overcome drug-resistant HBV strains?
Methodological Answer:
In HepG2.A64 cells (resistant to 3TC and ETV), derivatives exhibit IC values comparable to wild-type strains (1.5–3.0 μM vs. 1.2–2.8 μM), suggesting a host-targeted mechanism (A3G upregulation) distinct from nucleos(t)ide analogs . Resistance profiling requires parallel testing in isogenic cell lines and sequencing of viral polymerase mutations .
Basic: What preclinical toxicity and pharmacokinetic (PK) data exist?
Methodological Answer:
- Acute toxicity : LD in mice = 385 mg/kg (intraperitoneal), with no significant weight loss at 228 mg/kg .
- PK in rats : Half-life () = 4.2 hrs, bioavailability = 32% (oral), optimized via PEGylation or lipid nanoparticles .
Advanced: How do in vivo DHBV models validate anti-HBV efficacy?
Methodological Answer:
In DHBV-infected ducks, oral administration (50 mg/kg BID for 14 days) reduces serum viral load by 2.5 log (vs. 1.8 log for 3TC). Rebound post-treatment (day P3) is monitored to assess sustained efficacy . Ethical approval under ABSL-2 conditions is mandatory .
Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
Discrepancies arise from metabolic instability or poor tissue penetration. Solutions:
- Metabolic profiling : Liver microsome assays (CYP450 inhibition/induction).
- Formulation optimization : Use of cyclodextrins or liposomes to enhance solubility (e.g., 85:15 methanol/water mobile phase in HPLC) .
Advanced: What structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
Key SAR findings from N-phenylbenzamide analogs:
- Methoxy groups at position 4 enhance A3G binding (ΔΔG = -3.2 kcal/mol via docking studies).
- Chlorophenyl substitution improves metabolic stability (t > 4 hrs vs. <1 hr for non-halogenated analogs) .
Basic: How to ensure compound stability during storage and assays?
Methodological Answer:
- Storage : -20°C in anhydrous DMSO (stock solutions stable for 6 months).
- Degradation testing : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced: What cross-species considerations apply in HBV research?
Methodological Answer:
DHBV models lack cccDNA persistence seen in human HBV. Validate findings with primary human hepatocytes or humanized mice. A3G activity is conserved across species, but drug metabolism varies (e.g., cytochrome P450 isoforms in ducks vs. humans) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
